Fmoc-PEG6-NHS ester

説明

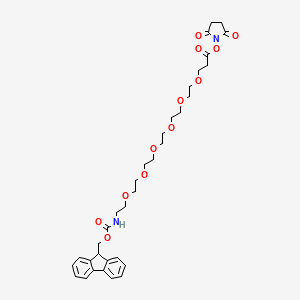

Fmoc-PEG6-NHS ester is a compound that combines the properties of polyethylene glycol (PEG), 9-fluorenylmethoxycarbonyl (Fmoc), and N-hydroxysuccinimide (NHS) ester. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The PEG spacer enhances solubility in aqueous media, while the Fmoc group provides a protective function that can be removed under basic conditions to reveal a free amine for further conjugation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG6-NHS ester typically involves the following steps:

PEGylation: The PEG chain is first synthesized or obtained commercially.

Fmoc Protection: The PEG chain is then reacted with 9-fluorenylmethoxycarbonyl chloride to introduce the Fmoc protective group.

NHS Ester Formation: The Fmoc-PEG intermediate is then reacted with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of PEG are reacted with Fmoc chloride and NHS in the presence of appropriate solvents and catalysts.

Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.

Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.

Types of Reactions:

Substitution Reactions: this compound primarily undergoes nucleophilic substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal a free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Primary amines in neutral or slightly basic buffers (pH 7-9) are common reagents for this reaction.

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Major Products:

科学的研究の応用

Bioconjugation and Drug Development

Fmoc-PEG6-NHS ester is primarily employed for the covalent modification of biomolecules. Its NHS ester group reacts efficiently with primary amines found in proteins and peptides, enabling the formation of stable amide bonds. This property is crucial for:

- Improving Pharmacokinetics : By modifying therapeutic peptides and proteins with this compound, researchers can enhance solubility, stability, and circulation time in biological systems. This leads to improved bioavailability and efficacy of drug candidates .

- Targeted Drug Delivery : The hydrophilic nature of PEG enhances the solubility of conjugated drugs in aqueous environments. By attaching targeting moieties or imaging agents to drugs using this compound, researchers can create more specific drug delivery systems that improve therapeutic outcomes while minimizing side effects .

Synthesis of PROTACs

The compound plays a significant role in the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules induce targeted protein degradation by recruiting E3 ligases to specific proteins. This compound serves as a linker that connects the ligand to the E3 ligase component, facilitating effective degradation of target proteins .

Oligonucleotide Modification

This compound is also utilized for modifying oligonucleotides. The NHS ester can label primary amines on amine-modified oligonucleotides, enhancing their stability and functionality in therapeutic applications such as antisense oligonucleotides and siRNA . This modification can improve cellular uptake and overall efficacy.

Materials Science

In materials science, this compound is used to create functionalized surfaces and materials with tailored properties. For example:

- Biomaterials : The compound can modify hydrogels or scaffolds used in tissue engineering by attaching bioactive molecules that promote cell adhesion and growth.

- Nanotechnology : this compound is employed in the synthesis of nanoparticles for drug delivery systems. The PEG segment enhances biocompatibility and circulation time, while the NHS group allows for conjugation with various therapeutic agents .

Case Study 1: Targeted Cancer Therapy

A study demonstrated that conjugating a chemotherapeutic agent with this compound significantly increased its solubility and reduced systemic toxicity. The modified drug showed enhanced targeting to cancer cells through specific ligands attached via the PEG linker.

Case Study 2: Enhanced Antisense Oligonucleotide Stability

Research indicated that oligonucleotides modified with this compound exhibited improved stability against nucleases and enhanced cellular uptake compared to unmodified counterparts. This modification led to a marked increase in gene silencing efficiency.

作用機序

The mechanism of action of Fmoc-PEG6-NHS ester involves the following steps:

類似化合物との比較

Fmoc-PEG-NHS ester: Similar to Fmoc-PEG6-NHS ester but with different PEG chain lengths.

Azido-PEG-NHS ester: Contains an azido group instead of the Fmoc group, used for click chemistry applications.

Mal-PEG-NHS ester: Contains a maleimide group for thiol-reactive conjugation.

Uniqueness: this compound is unique due to its combination of Fmoc protection, PEG spacer, and NHS ester functionality. This combination allows for versatile applications in bioconjugation, PROTAC synthesis, and drug delivery, providing enhanced solubility, stability, and selective protein degradation capabilities .

生物活性

Overview

Fmoc-PEG6-NHS ester is a specialized polyethylene glycol (PEG) derivative that features an Fmoc-protected amine and an N-hydroxysuccinimide (NHS) ester. This compound is notable for its enhanced solubility in aqueous media due to the hydrophilic PEG spacer, making it particularly useful in biochemical applications such as protein labeling and drug conjugation. The NHS ester facilitates the reaction with primary amines, allowing for effective conjugation with proteins, oligonucleotides, and other amine-containing molecules .

- Molecular Formula : C34H44N2O12

- Molecular Weight : 672.72 g/mol

- CAS Number : 1818294-31-3

- Purity : ≥ 98%

- Storage Conditions : -20°C .

The biological activity of this compound primarily revolves around its ability to form stable conjugates with amine-containing biomolecules. The NHS group reacts efficiently with primary amines to form stable amide bonds, which are crucial for various applications in biochemistry and molecular biology.

Applications in Research and Medicine

- Protein Labeling : this compound is extensively used for labeling proteins. The NHS ester reacts with amino groups on proteins, allowing researchers to tag proteins for detection or purification purposes.

- Antibody-Drug Conjugates (ADCs) : The compound serves as a linker in ADCs, enhancing the solubility and stability of the drug while facilitating targeted delivery mechanisms .

- Synthesis of PROTACs : this compound is utilized in the synthesis of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation .

Study 1: Protein Conjugation Efficiency

A comparative study evaluated the efficiency of various NHS esters, including this compound, in labeling proteins. The results indicated that this compound exhibited superior reactivity and yield compared to other linkers, facilitating high-efficiency protein conjugation under mild conditions .

Study 2: Antimicrobial Properties

Research demonstrated that peptides conjugated with PEG linkers exhibited reduced hemolytic activity while maintaining antimicrobial efficacy. This suggests that this compound can be used to enhance the therapeutic index of antimicrobial peptides by reducing toxicity to human cells while retaining their effectiveness against pathogens .

Comparative Analysis of PEG Linkers

| Property | This compound | Other PEG Linkers |

|---|---|---|

| Molecular Weight | 672.72 g/mol | Varies by linker |

| Solubility | High | Moderate to High |

| Reactivity with Amines | Excellent | Good |

| Application Scope | Broad (ADCs, PROTACs) | Varies |

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N2O12/c37-31-9-10-32(38)36(31)48-33(39)11-13-41-15-17-43-19-21-45-23-24-46-22-20-44-18-16-42-14-12-35-34(40)47-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,35,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJXLDJJJJQTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601107912 | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818294-31-3 | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。